molecular formula C22H23NO6 B2622132 (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 799772-59-1

(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate

Cat. No.: B2622132
CAS No.: 799772-59-1
M. Wt: 397.427
InChI Key: AVEHIABRBVXKPG-JXMROGBWSA-N
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Description

The compound (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate features a hybrid structure combining a substituted acryloyl moiety, a methoxyphenyl group, and a morpholine carboxylate ester. The (E)-configuration of the acryloyl group ensures planar geometry, which may enhance π-π stacking interactions in biological systems. The morpholine ring contributes to solubility and metabolic stability, while the methoxy groups influence electronic properties and lipophilicity.

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-26-17-8-9-18(19(24)10-7-16-5-3-4-6-20(16)27-2)21(15-17)29-22(25)23-11-13-28-14-12-23/h3-10,15H,11-14H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEHIABRBVXKPG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the acrylate moiety: This can be achieved through a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine.

    Introduction of the morpholine ring: The intermediate product from the first step is then reacted with morpholine and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the morpholine-4-carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acrylate moiety can be reduced to an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl morpholine-4-carboxylates.

Scientific Research Applications

(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituent on Acryloyl Group Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Phenyl acryloyl + morpholine ester 2-Methoxyphenyl Methoxy, morpholine carboxylate ~427.4 (estimated) Enhanced solubility (morpholine), moderate lipophilicity
5-Methoxy-2-[(2E)-3-(2-thienyl)propenoyl]phenyl morpholine-4-carboxylate Phenyl acryloyl + morpholine ester Thienyl (aromatic heterocycle) Thiophene, morpholine carboxylate 415.4 Lower logP (thienyl’s polarity), potential for metal coordination
(E)-3-{3-[2-(Trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one (3l) Coumarin + acryloyl 2-Trifluoromethylphenyl Trifluoromethyl, coumarin lactone ~364.3 High electronegativity (CF₃), UV activity (coumarin core)
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Chalcone + phenoxy acetamide 4-Chlorophenyl Chloro, acetamide ~474.9 Increased steric bulk (acetamide), halogen-mediated binding
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-methoxyphenyl group donates electrons via the methoxy substituent, contrasting with the electron-withdrawing trifluoromethyl group in compound 3l . This difference may influence redox stability and receptor binding.
  • Heterocyclic vs.
  • Core Structure Impact : Coumarin-based analogs () exhibit inherent fluorescence and rigidity, whereas the target compound’s morpholine ester enhances conformational flexibility .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison Based on Substituents
Property Target Compound Thienyl Analog Coumarin Derivative 3l Phenoxy Acetamide
logP (Predicted) ~3.2 ~2.8 ~3.5 ~4.1
Solubility (aq.) Moderate (morpholine) High (thienyl polarity) Low (coumarin core) Low (bulky acetamide)
Metabolic Stability High (morpholine resistance to hydrolysis) Moderate Low (lactone hydrolysis) Variable (amide stability)
Bioactivity Hypothesized kinase inhibition Unreported Anticandidal (coumarin-related) Anticancer (chalcone-mediated)
Notes:
  • The morpholine group in the target compound likely improves aqueous solubility compared to coumarin or acetamide analogs .
  • Trifluoromethyl groups (as in 3l) enhance metabolic resistance but may reduce membrane permeability .

Biological Activity

(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate is a synthetic organic compound with a complex structure that includes a morpholine ring, methoxy substituents, and an acrylate moiety. This unique combination of functional groups suggests potential biological activities, which have been the focus of various research studies.

Chemical Structure and Properties

The molecular formula of (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate is C22H23NO6. The compound's structure can be described as follows:

  • Morpholine Ring : Contributes to the compound's lipophilicity and potential interaction with biological targets.
  • Methoxy Groups : Enhance solubility and may influence biological activity through electron-donating effects.
  • Acrylate Moiety : Known for its reactivity and potential to form covalent bonds with biological macromolecules.

Biological Activities

Research indicates that compounds similar to (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate exhibit a range of biological activities, including:

Interaction Studies

The biological activity of (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate can be further elucidated through interaction studies. These studies typically focus on:

  • Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action : Understanding how the compound exerts its effects at the molecular level.

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylateMorpholine ring, methoxy groups, acrylateAntioxidant, anti-inflammatoryComplex multi-functional structure
Morpholinoethyl benzoatesMorpholine ring, ethylene linkVaries widelySimpler structure
Methoxy-substituted anilinesAromatic ring with methoxyAntimicrobial, anticancerFocused on aromatic interactions

Case Studies

Several studies have explored the biological activities of compounds related to (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate:

  • Antioxidant Studies : Research has demonstrated that compounds with similar methoxy substitutions exhibit significant antioxidant activity, potentially through radical scavenging mechanisms.
    • Example Study : A study found that methoxy-substituted compounds reduced oxidative stress markers in vitro.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties indicate that derivatives may inhibit key pathways involved in inflammation.
    • Example Study : A derivative exhibited a significant reduction in TNF-alpha levels in animal models.
  • Antimicrobial Evaluation : The antimicrobial activity of structurally related compounds has been documented against various pathogens.
    • Example Study : A related compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).

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